2-Chloromalonaldehyde
Overview
Description
2-Chloromalonaldehyde (2-ClMA) is a chlorinated derivative of malonaldehyde, a compound that has been extensively studied due to its role as a model system in hydrogen transfer studies. The chlorination of malonaldehyde to form 2-ClMA introduces interesting changes to the molecule's properties and behavior, particularly in the context of resonance-assisted hydrogen bonding (RAHB) and internal hydrogen bond (IHB) dynamics .
Synthesis Analysis
The synthesis of 2-chloroaldehyde derivatives, including 2-ClMA, can be achieved through various methods. One approach involves the use of [chloromethyl (dimethyl)sulfonium trifluoromethanesulfonate] and DBU in THF, which yields good results for the production of 2-chloroaldehyde derivatives . Another method for synthesizing heterocyclic beta-chlorovinyl aldehydes, which could be related to the synthesis of 2-ClMA, uses Vilsmeier reagent (DMF/POCl3) to obtain 3-chloro-1H-indole-2-carboxaldehydes from substituted 2-[(carboxymethyl)amino]benzoic acids .
Molecular Structure Analysis
The molecular structure of 2-ClMA has been characterized using IR and Raman spectroscopies, supported by theoretical calculations. The molecule exhibits a chelated enol isomer, and the presence of chlorine is found to weaken the IHB compared to its parent molecule, malonaldehyde. Chlorination also stabilizes two open enol conformers, which are present in the gas phase at room temperature .
Chemical Reactions Analysis
2-ClMA undergoes selective photoisomerization when isolated in cryogenic matrices such as argon, neon, and para-hydrogen. UV irradiation induces isomerization to three open enolic forms, including two previously observed along with the closed enolic form. The process is selective among the enol forms, and the formation of these conformers has been studied experimentally and theoretically .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-ClMA are influenced by its strong IHB. Matrix isolation spectroscopy in para-hydrogen has revealed temperature-dependent structures in the infrared absorption spectra, which are explained by transitions from split vibrational levels induced by hydrogen tunneling. The ground state splitting is measured, and the presence of ortho-H2 impurities is found to quench the H tunneling, providing insight into the dynamics of intramolecular hydrogen tunneling .
Scientific Research Applications
Pharmaceutical Reagent and Detection Method
- 2-ClMA is used as a reagent in the pharmaceutical industry for the formation of thiazole heterocycles. A hydrophilic interaction chromatography (HILIC) strategy has been developed for trace analysis of 2-ClMA in pharmaceutical materials, with a focus on mutagenic impurity control strategies (Denton, Berwick, & Loughlin, 2016).
Vibrational Investigation and Photoisomerisation Studies
- The chelated enol isomer of 2-ClMA was characterized using IR and Raman spectroscopies, providing insights into resonance-assisted hydrogen bonding and internal hydrogen bond (IHB) dynamics. This research contributes to understanding the vibrational properties of molecules like 2-ClMA and the effects of chlorination (Gutiérrez-Quintanilla et al., 2018).
- Studies on the photoisomerization of 2-ClMA reveal details about its isomerization and contribute to the understanding of the formation and behavior of various enolic forms of the molecule (Gutiérrez-Quintanilla et al., 2019).
Intramolecular Hydrogen Tunneling
- Research on 2-ClMA trapped in solid para-hydrogen investigates intramolecular hydrogen tunneling, providing insights into the dynamical picture of such tunneling in molecules under low perturbing environments (Gutiérrez-Quintanilla et al., 2020).
Enzyme Catalysis in Asymmetric C–C Bond Formation
- In a study related to enzyme catalysis, 2-ClMA is mentioned in the context of synthesizing benzoin derivatives, illustrating its potential role in the field of biochemical synthesis and reaction engineering (Kühl et al., 2007).
Substitution Reactions in Organic Synthesis
- The compound 2-ClMA plays a role in various substitution reactions in the synthesis of organic compounds, as illustrated in the preparation of 2-substituted indoles and other related molecules. These studies contribute to the field of organic synthesis and the development of new synthetic methods (Comber & Moody, 1992).
Catalysis and Photocatalysis
- 2-ClMA is indirectly related to studies exploring the catalytic properties of various compounds and materials. These include photocatalytic degradation studies and synthesis methods involving catalysis (Rao et al., 2003).
Safety And Hazards
2-Chloromalonaldehyde can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Future Directions
The study of 2-Chloromalonaldehyde provides a powerful insight into the dynamical picture of intramolecular hydrogen tunneling in a molecule embedded in a very weakly perturbing environment . This research could lead to a better understanding of hydrogen transfer studies and the development of novel heterocyclic acetyl coenzyme-A carboxylase inhibitors .
properties
IUPAC Name |
2-chloropropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRZQCIGJUWSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957772 | |
Record name | Chloropropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromalonaldehyde | |
CAS RN |
36437-19-1 | |
Record name | Chloromalonaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloropropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROMALONALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.